5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
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Overview
Description
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[64002,6]dodeca-8,11-dien-10-one is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and hydroxylation steps to introduce the hydroxyl groups. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. The hydroxyl groups and tricyclic structure allow it to bind to enzymes and proteins, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its therapeutic effects in antiviral and anticancer treatments.
Comparison with Similar Compounds
Similar Compounds
2,2’-Anhydro-uridine: A compound with a similar tricyclic structure used in antiviral research.
2,2’-Anhydro-thymidine: Another tricyclic compound with applications in nucleoside analog research.
Uniqueness
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one is unique due to its specific hydroxylation pattern and the presence of a triazatricyclic core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
14048-22-7 |
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Molecular Formula |
C8H9N3O5 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C8H9N3O5/c12-2-3-5(14)6-7(15-3)11-8(16-6)10-4(13)1-9-11/h1,3,5-7,12,14H,2H2 |
InChI Key |
WRVHEZGAAATNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C3C(C(C(O3)CO)O)OC2=NC1=O |
Origin of Product |
United States |
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